molecular formula C17H18F3NO B1385310 N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline CAS No. 1040685-15-1

N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline

Cat. No. B1385310
CAS RN: 1040685-15-1
M. Wt: 309.33 g/mol
InChI Key: HGWFCELJGYAGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline is a biochemical used for proteomics research . It has a molecular formula of C17H18F3NO and a molecular weight of 309.33 .


Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 18 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen and oxygen atom each . The average mass is 309.326 Da and the monoisotopic mass is 309.134064 Da .

Scientific Research Applications

Photochemistry and Phosphorescence Studies

N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline and its related compounds have been a subject of study in the field of photochemistry. For instance, N-(4-Dimethylaminobenzylidene)aniline, a related compound, has been studied for its unique photochemical properties. It was found that upon irradiation, contrary to previous beliefs, it does not produce certain expected compounds but exhibits significant phosphorescence at low temperatures, highlighting its potential in photochemical applications (Ohta & Tokumaru, 1975).

Vibrational Spectroscopy and Electronic Properties

Studies have also focused on the vibrational spectroscopy of similar compounds, such as 4-nitro-3-(trifluoromethyl)aniline. These studies use techniques like Fourier Transform Infrared (FT-IR) and Raman spectra to analyze the vibrational, structural, and electronic properties of these compounds. Such research provides valuable insights into the molecular and electronic properties influenced by substituents on the benzene ring (Saravanan, Balachandran, & Viswanathan, 2014).

Nonlinear Optical (NLO) Materials

Another area of interest is the potential use of these compounds in nonlinear optical (NLO) materials. For instance, derivatives of similar compounds have been analyzed for their vibrational properties and potential applications as NLO materials. This includes studies on the effects of different substituents on the aniline structure and how they impact the material's properties (Revathi et al., 2017).

Liquid Crystal Research

Research into liquid crystals has also featured compounds similar to this compound. These studies focus on the synthesis of new derivatives and their properties as liquid crystals, exploring factors like phase transitions, molecular dipole moments, and the impact of molecular structure on liquid crystalline properties (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Molecular Dynamic Simulation and Antimicrobial Activity

The compound 4-Methoxy-N-(nitrobenzylidene)-aniline, a structurally similar compound, has been investigated for its structural, vibrational, chemical properties, and antimicrobial activity. This includes exploring hydrogen bonding interactions, natural bond orbital analysis, and molecular dynamic simulations to understand its behavior and potential applications (Subi et al., 2022).

Safety and Hazards

N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline is classified as an irritant .

properties

IUPAC Name

N-[(4-propoxyphenyl)methyl]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-2-10-22-16-8-6-13(7-9-16)12-21-15-5-3-4-14(11-15)17(18,19)20/h3-9,11,21H,2,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWFCELJGYAGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.